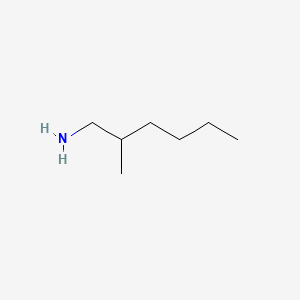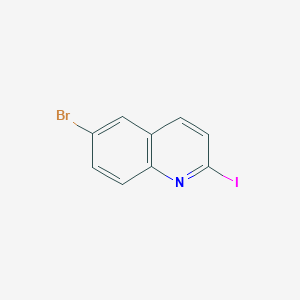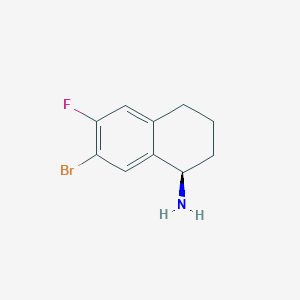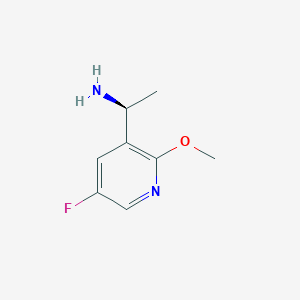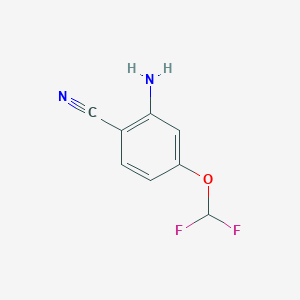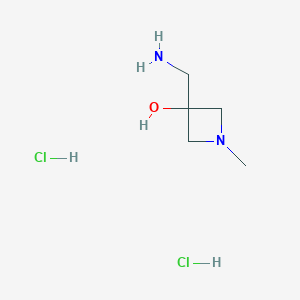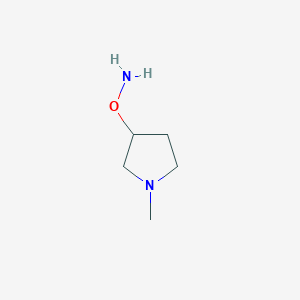![molecular formula C10H18O2 B13030807 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-7-oxaspiro[35]nonan-1-ol is a chemical compound with the molecular formula C10H18O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-ol
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-3-one
Uniqueness
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol stands out due to its specific structural features, such as the position of the hydroxyl group and the spiro connection. These characteristics confer unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3,3-dimethyl-7-oxaspiro[3.5]nonan-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-8(11)10(9)3-5-12-6-4-10/h8,11H,3-7H2,1-2H3 |
Clave InChI |
USKOGWGMZOFPLT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C12CCOCC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




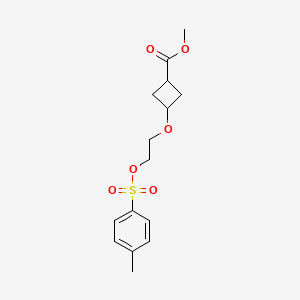
![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
